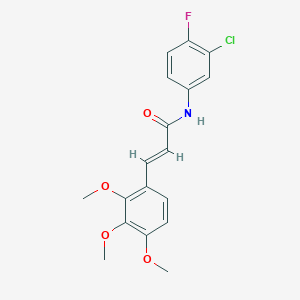

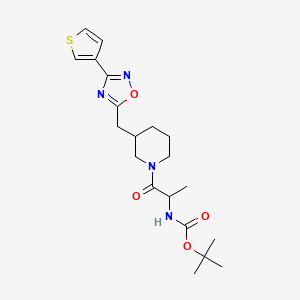

![molecular formula C16H16N2O6 B2962961 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-66-5](/img/structure/B2962961.png)

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Thermolysis

Research on Δ3-1,3,4-Oxadiazolines, which are closely related to oxazolidine derivatives, reveals insights into the synthesis and thermolytic behavior of these compounds. Studies demonstrate the synthesis of oxadiazolines spiro-fused to oxazolidines, undergoing thermolysis to generate aminooxycarbenes, suggesting a mechanism involving a carbonyl ylide intermediate. These findings are significant for understanding the chemical behavior and potential applications of related oxazolidine compounds in synthetic chemistry and materials science (Couture & Warkentin, 1997).

Luminescent Dyes

Another application area is the development of new luminescent dyes. Compounds with oxazolidine moieties have been used to create linear polyconjugated compounds exhibiting strong luminescence in solutions, solid state, and electroluminescent properties. This opens avenues for using oxazolidine derivatives in creating advanced luminescent materials and optoelectronic devices (Olkhovik et al., 2011).

Antibacterial Agents

The synthesis of azetidinylquinolones, incorporating azetidine moieties, highlights the exploration of new antibacterial agents. These compounds, through structural optimization, show potential for developing novel antibiotics, emphasizing the importance of azetidine and oxazolidine derivatives in pharmaceutical research (Frigola et al., 1995).

Organic Synthesis Innovations

Further research includes the development of novel synthetic methodologies using oxazolidin-2,4-diones as precursors for N',N'-disubstituted alpha-hydroxyhydrazides. These methodologies, both conventional and microwave-assisted, underline the versatility of oxazolidine derivatives in facilitating diverse organic transformations (Kurz & Widyan, 2005).

Carbon Dioxide Utilization

Innovative organocatalytic systems based on oxazolidinones for carbon dioxide fixation at atmospheric pressure point to environmental applications. These systems enable the conversion of carbon dioxide into valuable compounds, showcasing the role of oxazolidine derivatives in addressing climate change and resource utilization challenges (Yu et al., 2017).

properties

IUPAC Name |

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-13-9-24-16(21)18(13)8-10-6-17(7-10)15(20)11-2-1-3-12-14(11)23-5-4-22-12/h1-3,10H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCASYGTQKVSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)